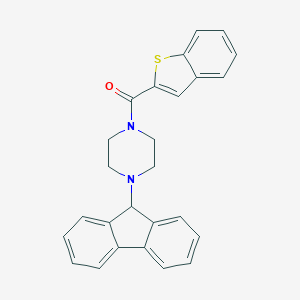![molecular formula C18H15ClN2O3 B270634 ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE](/img/structure/B270634.png)
ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with an ethyl ester group, a chlorophenylmethyl group, and a keto group. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and a strong acid catalyst like sulfuric acid.
Oxidation: The keto group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol group.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE can be compared with other phthalazine derivatives and similar compounds:
Phthalazine Derivatives: Compounds like 1,4-dihydrophthalazine-1,4-dione and 2,3-dihydrophthalazine-1,4-dione share structural similarities but differ in their substituents and biological activities.
Chlorophenylmethyl Compounds: Compounds such as 2-chlorobenzyl alcohol and 2-chlorobenzylamine have similar chlorophenylmethyl groups but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
ethyl 3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylate |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-13-8-4-5-9-14(13)17(22)21(20-16)11-12-7-3-6-10-15(12)19/h3-10H,2,11H2,1H3 |
InChI Key |
JGUPRVMJMXAIBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)


![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B270561.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)
